molecular formula C10H14N2O2 B2426185 2-Amino-3-phenylpropyl carbamate CAS No. 178429-61-3

2-Amino-3-phenylpropyl carbamate

Cat. No.: B2426185
CAS No.: 178429-61-3
M. Wt: 194.234
InChI Key: UCTRAOBQFUDCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-phenylpropyl carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogenated compounds in the presence of a base.

Major Products:

    Oxidation: Produces corresponding oxides.

    Reduction: Yields reduced amine derivatives.

    Substitution: Forms substituted carbamate derivatives.

Scientific Research Applications

2-Amino-3-phenylpropyl carbamate has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-amino-3-phenylpropyl carbamate is not fully understood. it is believed to exert its effects primarily through the inhibition of dopamine and norepinephrine reuptake . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing wakefulness and reducing excessive daytime sleepiness. The compound does not significantly bind to serotonin, GABA, adenosine, histamine, orexin, benzodiazepine, or muscarinic and nicotinic receptors .

Comparison with Similar Compounds

    Phenylalanine: A precursor in the synthesis of 2-amino-3-phenylpropyl carbamate.

    Modafinil: Another wakefulness-promoting agent used to treat narcolepsy.

    Methylphenidate: A stimulant used for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Comparison:

    Phenylalanine: Unlike this compound, phenylalanine is a naturally occurring amino acid and does not have wakefulness-promoting properties.

    Modafinil: Both compounds promote wakefulness, but modafinil has a different mechanism of action, primarily affecting the orexin system.

    Methylphenidate: While both compounds increase dopamine levels, methylphenidate is more commonly used for ADHD and has a broader spectrum of stimulant effects.

This compound stands out due to its specific action on dopamine and norepinephrine reuptake inhibition, making it particularly effective for treating excessive daytime sleepiness without the broader stimulant effects seen in other compounds .

Properties

IUPAC Name

(2-amino-3-phenylpropyl) carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTRAOBQFUDCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.